molecular formula C19H24N4O3S B2559104 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-88-2

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2559104
CAS No.: 442864-88-2
M. Wt: 388.49
InChI Key: GCAQZYOXIVYDMN-UHFFFAOYSA-N
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Description

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a 3-methyl group at position 3, a 3-phenylpropyl chain at position 7, and a 2-ethoxyethylthio substituent at position 6.

Properties

IUPAC Name

8-(2-ethoxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-26-12-13-27-19-20-16-15(17(24)21-18(25)22(16)2)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAQZYOXIVYDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

    Thioether Formation:

    Alkylation: The methyl group is introduced via an alkylation reaction, often using methyl iodide or a similar methylating agent.

    Phenylpropyl Group Addition: The phenylpropyl group is attached through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethoxyethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethoxyethylthio group.

    Alcohols: From reduction of carbonyl groups.

    Substituted Purines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of purines are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. This compound could be explored for its interactions with various biological targets.

Medicine

Purine derivatives have significant medicinal applications, particularly as antiviral and anticancer agents. This compound might be investigated for its potential therapeutic effects, given its structural similarity to biologically active purines.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It could act as an agonist or antagonist at purine receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: Given its purine structure, it might intercalate into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

The 8-position substituent significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound 8-Substituent Key Properties
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 2-ethoxyethylthio Ethoxy group enhances hydrophilicity vs. ethylthio analogs; potential CNS activity
8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 2-methoxyethylthio Methoxy group reduces steric bulk compared to ethoxy; may improve metabolic stability
8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione ethylthio Lower polarity increases lipophilicity; potential for blood-brain barrier penetration
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 2-hydroxyethylamino Amino group enables hydrogen bonding; possible kinase inhibition
8-(3,3,3-trifluoropropyl)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 3-trifluoropropyl Fluorine atoms enhance metabolic resistance and target binding affinity

Key Observations :

  • Hydrophilicity : Ethoxy/methoxyethylthio groups increase solubility compared to alkylthio or trifluoropropyl substituents.
  • Binding Interactions: Hydroxyethylamino and trifluoropropyl groups enable polar interactions (H-bonding, halogen bonds) with enzyme active sites .
Substituent Variations at Position 7

The 7-position 3-phenylpropyl group is conserved in most analogs, but modifications include:

Compound 7-Substituent Impact
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 3-phenylpropyl Aromatic chain enhances π-π stacking with hydrophobic enzyme pockets
7-(3-methylbenzyl)-purine-2,6-dione analogs 3-methylbenzyl Increased steric bulk may reduce off-target effects
7-(naphthalen-3-yl)methyl-purine-2,6-dione (ZINC06444857) naphthalen-3-ylmethyl Extended aromatic system improves binding to Eg5 ATPase (IC50 = 2.37 µM)

Key Observations :

  • Aromaticity : Phenylpropyl and naphthyl groups enhance hydrophobic interactions, critical for anticancer activity .
  • Steric Effects : Methylbenzyl substituents reduce metabolic degradation .

Key Observations :

  • Anticancer Activity : Eg5 inhibitors like ZINC06444857 disrupt mitosis, showing promise in cancer therapy .
  • Antiparasitic Applications: Hydrazinyl and hydroxypropylthio derivatives (e.g., TC227) inhibit trypanothione synthetase, critical for parasite survival .

Biological Activity

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound classified within the purine family. Its unique structure, characterized by the presence of a thioether and an ethoxyethyl group, suggests potential for diverse biological activities and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 388.48 g/mol. The compound contains multiple functional groups that contribute to its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC19H24N4O3S
Molecular Weight388.48 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate pathways involved in cell signaling and metabolism. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signal transduction pathways.
  • Receptor Modulation : It may interact with various receptors (e.g., adenosine receptors), influencing cellular responses and physiological processes.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has shown that the compound may protect neuronal cells against excitotoxicity and oxidative damage. This suggests potential applications in neurodegenerative diseases.

Anti-inflammatory Properties

In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in activated immune cells, pointing to its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Cancer Treatment : In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong efficacy against tumor growth.
  • Neuroprotection in Animal Models : In a rat model of neurodegeneration induced by toxins, administration of the compound significantly improved cognitive functions and reduced neuronal loss compared to control groups.

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